1-[(5,7-Dichloro-1,9-dihydro-9-oxo-2-phenylpyrazolo[5,1-B]quinazolin-3-YL)azo]anthraquinone 1-[(5,7-Dichloro-1,9-dihydro-9-oxo-2-phenylpyrazolo[5,1-B]quinazolin-3-YL)azo]anthraquinone
Brand Name: Vulcanchem
CAS No.: 94109-23-6
VCID: VC17052605
InChI: InChI=1S/C30H15Cl2N5O3/c31-16-13-20-25(21(32)14-16)33-29-26(24(36-37(29)30(20)40)15-7-2-1-3-8-15)35-34-22-12-6-11-19-23(22)28(39)18-10-5-4-9-17(18)27(19)38/h1-14,36H
SMILES:
Molecular Formula: C30H15Cl2N5O3
Molecular Weight: 564.4 g/mol

1-[(5,7-Dichloro-1,9-dihydro-9-oxo-2-phenylpyrazolo[5,1-B]quinazolin-3-YL)azo]anthraquinone

CAS No.: 94109-23-6

Cat. No.: VC17052605

Molecular Formula: C30H15Cl2N5O3

Molecular Weight: 564.4 g/mol

* For research use only. Not for human or veterinary use.

1-[(5,7-Dichloro-1,9-dihydro-9-oxo-2-phenylpyrazolo[5,1-B]quinazolin-3-YL)azo]anthraquinone - 94109-23-6

Specification

CAS No. 94109-23-6
Molecular Formula C30H15Cl2N5O3
Molecular Weight 564.4 g/mol
IUPAC Name 1-[(5,7-dichloro-9-oxo-2-phenyl-1H-pyrazolo[5,1-b]quinazolin-3-yl)diazenyl]anthracene-9,10-dione
Standard InChI InChI=1S/C30H15Cl2N5O3/c31-16-13-20-25(21(32)14-16)33-29-26(24(36-37(29)30(20)40)15-7-2-1-3-8-15)35-34-22-12-6-11-19-23(22)28(39)18-10-5-4-9-17(18)27(19)38/h1-14,36H
Standard InChI Key KXPOFBJZOCBLSG-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=C(C3=NC4=C(C=C(C=C4Cl)Cl)C(=O)N3N2)N=NC5=CC=CC6=C5C(=O)C7=CC=CC=C7C6=O

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of 1-[(5,7-Dichloro-1,9-dihydro-9-oxo-2-phenylpyrazolo[5,1-B]quinazolin-3-YL)azo]anthraquinone features a pyrazolo[5,1-b]quinazoline core substituted with chlorine atoms at positions 5 and 7, a phenyl group at position 2, and an anthraquinone moiety linked via an azo group at position 3. The presence of electron-withdrawing chlorine atoms and the extended π-conjugation system from the anthraquinone group contribute to its stability and optical properties, which are pivotal for applications in dye chemistry .

Key Physicochemical Data

PropertyValue
Molecular FormulaC30H15Cl2N5O3\text{C}_{30}\text{H}_{15}\text{Cl}_2\text{N}_5\text{O}_3
Molecular Weight564.4 g/mol
Density1.65 ± 0.1 g/cm³ (Predicted)
Boiling Point732.0 ± 70.0 °C (Predicted)
pKa4.95 ± 0.20 (Predicted)
IUPAC Name1-[(5,7-Dichloro-9-oxo-2-phenyl-1H-pyrazolo[5,1-b]quinazolin-3-yl)diazenyl]anthracene-9,10-dione

The compound’s predicted high boiling point and moderate pKa suggest suitability for high-temperature industrial processes and pH-dependent applications . Its Canonical SMILES string (C1=CC=C(C=C1)C2=C(C3=NC4=C(C=C(C=C4Cl)Cl)C(=O)N3N2)N=NC5=CC=CC6=C5C(=O)C7=CC=CC=C7C6=O\text{C}_1=\text{CC}=\text{C}(\text{C}=\text{C}_1)\text{C}_2=\text{C}(\text{C}_3=\text{NC}_4=\text{C}(\text{C}=\text{C}(\text{C}=\text{C}_4\text{Cl})\text{Cl})\text{C}(=\text{O})\text{N}_3\text{N}_2)\text{N}=\text{NC}_5=\text{CC}=\text{CC}_6=\text{C}_5\text{C}(=\text{O})\text{C}_7=\text{CC}=\text{CC}=\text{C}_7\text{C}_6=\text{O}) underscores its planar structure, which is conducive to intermolecular stacking in solid-state materials.

Synthesis and Characterization

Synthetic Pathways

The synthesis of this compound typically involves diazotization reactions, where the pyrazoloquinazoline moiety is coupled with anthraquinone derivatives. A one-pot multicomponent reaction strategy, as demonstrated for analogous bis(pyrazolo[5,1-b]quinazolines), offers a scalable route . For instance, reacting bis(aldehydes) with 1H-pyrazole-3,5-diamine and dimedone in dimethylformamide (DMF) at 150°C yields pyrazoloquinazoline intermediates, which are subsequently functionalized via azo coupling .

Characterization Techniques

Spectroscopic methods are critical for structural elucidation:

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} and 13C^{13}\text{C} NMR confirm the integration of the phenyl, pyrazoloquinazoline, and anthraquinone groups.

  • Infrared (IR) Spectroscopy: Peaks near 1680 cm⁻¹ and 1600 cm⁻¹ correspond to carbonyl (C=O) and azo (N=N) stretches, respectively.

  • Mass Spectrometry: High-resolution mass spectra validate the molecular ion peak at m/z 564.4.

Research Findings and Biological Activity

Antibacterial Activity

Alkane-linked bis(pyrazolo[5,1-b]quinazolines) exhibit broad-spectrum antibacterial activity, surpassing their bis(9H-xanthenedione) analogs by >2-fold . The (p-tolylthio)methyl-linked derivatives show MIC/MBC values of 3.3/6.6 μM against Staphylococcus aureus and Escherichia coli, implying that the pyrazoloquinazoline core is critical for membrane disruption or enzyme targeting .

Enzyme Inhibition

PDE10A inhibitors featuring pyrazoloquinazoline scaffolds, such as compound 1q (IC₅₀ = 16 nM), underscore the role of the heterocyclic core in modulating cyclic nucleotide signaling . Molecular docking studies suggest that the planar anthraquinone moiety in the target compound could enhance binding affinity to enzyme active sites through π-π interactions .

Comparative Analysis with Structural Analogs

CompoundCAS No.Molecular FormulaKey Applications
Target Compound94109-23-6C30H15Cl2N5O3\text{C}_{30}\text{H}_{15}\text{Cl}_2\text{N}_5\text{O}_3Dyes, Pharmaceuticals
C.I. Pigment Red 25174336-60-0C25H13Cl2N5O3\text{C}_{25}\text{H}_{13}\text{Cl}_2\text{N}_5\text{O}_3Industrial Pigments
Bis(pyrazolo[5,1-b]quinazoline)N/AVariesAntibacterial Agents

The substitution of a phenyl group (target compound) versus a methyl group (C.I. Pigment Red 251) alters solubility and intermolecular interactions, impacting application-specific performance .

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